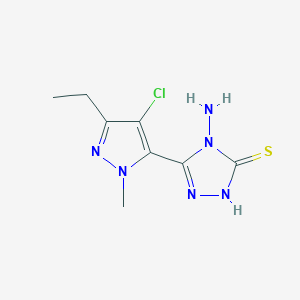![molecular formula C11H11ClN4O2S2 B303481 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of thiadiazole derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways. For instance, it has been shown to inhibit the activity of COX-2 enzyme, which is responsible for the production of inflammatory mediators. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide are diverse and depend on the specific biological activity being studied. For instance, this compound has been found to reduce the levels of proinflammatory cytokines such as TNF-α and IL-1β, thereby alleviating inflammation. Moreover, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the major advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is its diverse biological activities, which make it a valuable compound for studying various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosage control.
将来の方向性
There are numerous future directions for the study of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide. Some of the potential areas of research include the optimization of its therapeutic potential, the development of novel analogs with improved efficacy and safety profiles, and the investigation of its mechanism of action. Moreover, this compound could be further studied for its potential applications in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.
Conclusion:
In conclusion, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. Although its exact mechanism of action is not fully understood, it has been found to modulate various cellular pathways and exert its biological effects through multiple mechanisms. Further research is needed to optimize its therapeutic potential, develop novel analogs, and investigate its mechanism of action.
合成法
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 2-amino-1,3,4-thiadiazole-5-thiol with 3-chloro-4-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with ethyl chloroacetate to obtain the final product.
科学的研究の応用
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess significant antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. Moreover, this compound has shown promising results in the treatment of various diseases such as cancer, epilepsy, and Alzheimer's disease.
特性
製品名 |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
|---|---|
分子式 |
C11H11ClN4O2S2 |
分子量 |
330.8 g/mol |
IUPAC名 |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H11ClN4O2S2/c1-18-8-3-2-6(4-7(8)12)14-9(17)5-19-11-16-15-10(13)20-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
InChIキー |
NYOYCMNRKWUNBW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303400.png)
![N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B303401.png)
![ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303404.png)
![3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
![3-amino-5,8-dibromo-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303410.png)
![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)